molecular formula C10H16ClNO2 B6748955 2-(2-Aminopropyl)-4-methoxyphenolhydrochloride

2-(2-Aminopropyl)-4-methoxyphenolhydrochloride

Cat. No.: B6748955
M. Wt: 217.69 g/mol
InChI Key: SRWQDVYJDPTQES-UHFFFAOYSA-N
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Description

Contextualization within Relevant Chemical Classes

Understanding the chemical family of a compound is crucial to predicting its reactivity and potential biological interactions. This molecule is a derivative of two significant chemical classes: phenethylamines and methoxyphenols.

The core structure of 2-(2-aminopropyl)-4-methoxyphenol (B15306325) hydrochloride is built upon the phenethylamine (B48288) framework. wikipedia.org A phenethylamine consists of a phenyl ring connected to an amino group by a two-carbon sidechain. wikipedia.orgnih.gov This structural motif is the backbone for a vast number of both naturally occurring and synthetic compounds, including neurotransmitters, hormones, and a wide array of pharmaceutical and research chemicals. nih.govacs.org

Substituted phenethylamines are compounds where one or more hydrogen atoms on the core phenethylamine structure have been replaced by other functional groups. wikipedia.org In the case of 2-(2-aminopropyl)-4-methoxyphenol, the phenyl ring is substituted with a hydroxyl group (making it a phenol) and a methoxy (B1213986) group, while the ethyl sidechain is modified with a methyl group at the alpha position, forming an aminopropyl sidechain. Many compounds within the substituted phenethylamine class exhibit activity as central nervous system stimulants, hallucinogens, or empathogens, though the specific effects are highly dependent on the nature and position of the substituents. wikipedia.org

The "methoxyphenol" portion of the name indicates the presence of both a methoxy (-OCH₃) and a hydroxyl (-OH) group attached to the benzene (B151609) ring. This arrangement is found in many natural and synthetic compounds. For instance, methoxyphenols like eugenol (B1671780) and vanillin (B372448) are known for their antimicrobial and antioxidant properties. nih.govresearchgate.net The relative positions of these groups on the aromatic ring, along with other substituents, significantly influence the molecule's chemical and physical properties, including its antioxidant potential and reactivity. researchgate.netmdpi.com

The specific isomerism, with the aminopropyl group at position 2 and the methoxy group at position 4, distinguishes it from other related compounds such as 4-(2-aminopropyl)-2-methoxyphenol. achemblock.com This precise spatial arrangement of functional groups is critical in determining the molecule's interaction with biological targets and its potential pathways in chemical synthesis.

Historical Overview of its Study and Significance as a Research Chemical

While a detailed historical record for 2-(2-aminopropyl)-4-methoxyphenol hydrochloride itself is not extensively documented in readily available literature, the history of its parent class, the substituted phenethylamines, is rich. Research into this class began in the late 19th and early 20th centuries and has led to the development of numerous important pharmaceuticals. acs.org

The significance of compounds like 2-(2-aminopropyl)-4-methoxyphenol hydrochloride in a research context often lies in their role as intermediates or "building blocks" for the synthesis of more complex molecules. The strategic placement of amine, hydroxyl, and methoxy groups provides multiple reactive sites for further chemical modification. Researchers can utilize such compounds to construct novel molecular architectures for investigation in medicinal chemistry and materials science. nih.govnih.gov

Rationale for Continued Academic Investigation

The continued academic interest in 2-(2-aminopropyl)-4-methoxyphenol hydrochloride is driven by several factors. A primary rationale is its utility in synthetic chemistry. As a multi-functionalized molecule, it serves as a versatile precursor for creating a library of derivative compounds.

Furthermore, its classification as a substituted phenethylamine makes it a candidate for pharmacological screening. Structure-activity relationship (SAR) studies on phenethylamine derivatives are a cornerstone of drug discovery. nih.gov By synthesizing and testing compounds like 2-(2-aminopropyl)-4-methoxyphenol hydrochloride and its analogues, researchers can elucidate how specific structural modifications influence biological activity. This fundamental research is essential for designing new therapeutic agents with improved efficacy and selectivity. The presence of the methoxyphenol moiety also suggests potential for investigation into its antioxidant properties, a field of significant interest in biochemistry and food science. nih.govmdpi.com

Data Tables

Table 1: Chemical Properties of 2-(2-Aminopropyl)-4-methoxyphenol Hydrochloride

Property Value
CAS Number 74516-49-7
Molecular Formula C₁₀H₁₆ClNO₂
Molecular Weight 217.7 g/mol sigmaaldrich.com
IUPAC Name 2-(2-aminopropyl)-4-methoxyphenol;hydrochloride sigmaaldrich.com
Physical Form Powder sigmaaldrich.com
Melting Point 170-171 °C sigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminopropyl)-4-methoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)5-8-6-9(13-2)3-4-10(8)12;/h3-4,6-7,12H,5,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWQDVYJDPTQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74516-49-7
Record name 2-(2-aminopropyl)-4-methoxyphenol hydrochloride
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Synthetic Methodologies and Chemical Modifications Involving 2 2 Aminopropyl 4 Methoxyphenolhydrochloride

Established Synthetic Routes to 2-(2-Aminopropyl)-4-methoxyphenol (B15306325) hydrochloride

The synthesis of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride can be approached through a multi-step process, typically commencing with a commercially available precursor and involving key transformations to introduce the aminopropyl side chain and subsequently form the hydrochloride salt.

Detailed Reaction Pathways and Mechanistic Considerations

Step 1: Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group to an amine through an intermediate imine. wikipedia.org In the context of synthesizing 2-(2-Aminopropyl)-4-methoxyphenol, 2-amino-4-methoxyphenol (B1270069) can be reacted with a propanal derivative, such as 2-oxopropanal or, more commonly, acetone, in the presence of a reducing agent. The reaction proceeds through the initial formation of an imine intermediate between the amino group of the aminophenol and the carbonyl group of the acetone. This imine is then reduced in situ to the desired secondary amine.

The mechanism of this one-pot reaction involves the nucleophilic attack of the primary amine of 2-amino-4-methoxyphenol on the carbonyl carbon of acetone, leading to the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the corresponding imine (a Schiff base). The imine is then reduced by a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to afford the 2-(2-aminopropyl)-4-methoxyphenol. umich.eduresearchgate.net Sodium borohydride is a commonly employed reducing agent for this transformation due to its selectivity and mild reaction conditions. umich.eduresearchgate.net

A representative reaction is outlined in the table below:

StepReactantsReagents/ConditionsProduct
Reductive Amination2-Amino-4-methoxyphenol, AcetoneSodium Borohydride (NaBH₄), Methanol (B129727) (solvent), Room Temperature2-(2-Aminopropyl)-4-methoxyphenol

Step 2: Hydrochloride Salt Formation

To obtain the final product, 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride, the free base synthesized in the previous step is treated with hydrochloric acid. This acid-base reaction results in the protonation of the basic amino group, forming the corresponding ammonium (B1175870) chloride salt. The hydrochloride salt often exhibits improved stability and handling characteristics compared to the free base.

The process typically involves dissolving the crude 2-(2-Aminopropyl)-4-methoxyphenol in a suitable organic solvent, such as methanol or ethyl acetate, followed by the addition of a solution of hydrogen chloride (e.g., HCl in dioxane or generated in situ from sodium chloride and sulfuric acid). chemicalbook.comgoogle.com The desired hydrochloride salt then precipitates from the solution and can be isolated by filtration. google.com

StepReactantReagents/ConditionsProduct
Salt Formation2-(2-Aminopropyl)-4-methoxyphenolHydrochloric Acid (HCl), Organic Solvent (e.g., Methanol)2-(2-Aminopropyl)-4-methoxyphenol hydrochloride

Optimization of Synthesis for Research Scale Production

For research-scale production, optimization of the synthetic route is crucial to maximize yield, purity, and efficiency. Several parameters in the reductive amination step can be fine-tuned. The choice of reducing agent can influence the reaction's outcome; while sodium borohydride is effective, other reagents like sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] can also be employed and may offer advantages in certain cases. masterorganicchemistry.com

Reaction conditions such as temperature, solvent, and reaction time also play a significant role. The reductive amination is typically carried out at room temperature, but gentle heating might be necessary to drive the reaction to completion. The choice of solvent can affect the solubility of the reactants and the reactivity of the reducing agent. Methanol is a common choice as it is a good solvent for both the aminophenol and sodium borohydride. umich.edu

Purification of the intermediate and final product is another critical aspect. After the reductive amination, the crude product can be purified by column chromatography on silica (B1680970) gel to remove any unreacted starting materials or byproducts. Similarly, the final hydrochloride salt can be purified by recrystallization from a suitable solvent system to obtain a product of high purity.

Synthesis of Analogues and Derivatives of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride

The structural scaffold of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride provides multiple points for chemical modification, allowing for the synthesis of a diverse range of analogues and derivatives. These modifications can be targeted at the aminopropyl side chain, the methoxyphenol moiety, or through incorporation into larger, more complex molecular frameworks.

Strategies for Modifying the Aminopropyl Side Chain

The secondary amine in the aminopropyl side chain is a prime target for further functionalization, most commonly through N-alkylation. This can be achieved by reacting 2-(2-Aminopropyl)-4-methoxyphenol with an alkyl halide in the presence of a base. rsc.org To avoid competing O-alkylation of the phenolic hydroxyl group, it is often necessary to employ a protecting group strategy. The hydroxyl group can be protected, for example, as a benzyl (B1604629) ether, allowing for selective N-alkylation. Subsequent deprotection would then yield the N-alkylated derivative.

Alternatively, a second reductive amination reaction can be performed. Reacting 2-(2-Aminopropyl)-4-methoxyphenol with another aldehyde or ketone in the presence of a reducing agent would lead to the formation of a tertiary amine. masterorganicchemistry.com The choice of the carbonyl compound will determine the nature of the new substituent on the nitrogen atom.

Modification StrategyReactantsReagents/ConditionsProduct
N-Alkylation2-(2-Aminopropyl)-4-methoxyphenol, Alkyl HalideBase (e.g., K₂CO₃), SolventN-Alkyl-2-(2-aminopropyl)-4-methoxyphenol
Reductive Amination2-(2-Aminopropyl)-4-methoxyphenol, Aldehyde/KetoneReducing Agent (e.g., NaBH₃CN)N-Substituted-2-(2-aminopropyl)-4-methoxyphenol

Approaches to Altering the Methoxyphenol Moiety

The methoxyphenol ring offers two primary sites for modification: the phenolic hydroxyl group and the aromatic ring itself.

O-Alkylation: The phenolic hydroxyl group can be alkylated to introduce a variety of ether functionalities. To achieve selective O-alkylation, the more nucleophilic amino group must first be protected. researchgate.netresearchgate.net A common strategy involves the formation of a Schiff base by reacting the aminophenol with an aldehyde, such as benzaldehyde. umich.eduresearchgate.net This protects the amino group, allowing for the subsequent O-alkylation of the hydroxyl group with an alkyl halide in the presence of a base like potassium carbonate. umich.eduresearchgate.net Finally, hydrolysis of the imine protecting group under acidic conditions regenerates the amino group, yielding the O-alkylated aminophenol derivative. umich.eduresearchgate.net

Aromatic Ring Substitution: Electrophilic aromatic substitution reactions could potentially be used to introduce substituents onto the aromatic ring. However, the directing effects of the existing amino, hydroxyl, and methoxy (B1213986) groups would need to be carefully considered to control the regioselectivity of the substitution.

Incorporation into Complex Molecular Scaffolds (e.g., nucleoside analogs)

The bifunctional nature of 2-(2-Aminopropyl)-4-methoxyphenol makes it a potential building block for the synthesis of more complex molecules, including nucleoside analogues. Nucleoside analogues are structurally similar to natural nucleosides and are an important class of therapeutic agents. nih.gov

A hypothetical approach to incorporate the 2-(2-Aminopropyl)-4-methoxyphenol scaffold into a nucleoside analogue could involve coupling the amino group of the side chain to a suitably functionalized sugar moiety. For instance, the amino group could act as a nucleophile to displace a leaving group on a protected ribose or deoxyribose derivative. This would form a C-N bond, linking the aminophenol derivative to the sugar. Subsequent modifications to the sugar and/or the aromatic ring could lead to a diverse library of novel nucleoside analogues. The synthesis of such complex molecules often requires multi-step sequences involving protection and deprotection strategies to ensure regioselectivity and stereocontrol. mcgill.ca

Stereoselective Synthesis and Enantiomeric Resolution Strategies for Chiral Analogues

The synthesis of specific stereoisomers of chiral compounds like 2-(2-aminopropyl)-4-methoxyphenol is crucial in various fields of chemical research, as different enantiomers can exhibit distinct biological activities and properties. Methodologies for achieving enantiopure forms of this compound can be broadly categorized into stereoselective synthesis and the resolution of racemic mixtures.

Stereoselective Synthesis:

Asymmetric synthesis aims to create a specific enantiomer directly, thereby avoiding the need for subsequent separation. For compounds with a chiral center in an aminopropyl side chain, several strategies can be employed:

Chiral Auxiliaries: A common approach involves the use of a chiral auxiliary, an enantiomerically pure compound that is temporarily incorporated into the starting material. This auxiliary directs the stereochemical outcome of a subsequent reaction to form the desired stereocenter. After the key stereocenter-forming step, the auxiliary is removed, yielding the enantiomerically enriched product.

Catalytic Asymmetric Hydrogenation: The reduction of a prochiral precursor, such as an imine or enamine, using a chiral catalyst can produce the desired amine with high enantioselectivity. Transition metal complexes with chiral ligands are often employed for this purpose.

Biocatalysis: Enzymes, such as transaminases, can be used to synthesize chiral amines with high stereoselectivity under mild reaction conditions. These biocatalytic methods are increasingly favored due to their efficiency and environmental compatibility.

Enantiomeric Resolution:

When a stereoselective synthesis is not feasible or desired, a racemic mixture of 2-(2-aminopropyl)-4-methoxyphenol can be synthesized and then separated into its individual enantiomers. The most common method for the resolution of amines is through the formation of diastereomeric salts.

This process involves reacting the racemic amine with an enantiomerically pure chiral acid, often referred to as a resolving agent. This reaction creates a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base to neutralize the chiral acid.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives. The efficiency of the resolution can be influenced by the choice of resolving agent, the solvent system, and the crystallization conditions. researchgate.net

Below is a table illustrating a hypothetical outcome of a diastereomeric salt resolution of racemic 2-(2-aminopropyl)-4-methoxyphenol using an enantiopure chiral acid.

Diastereomeric SaltSolubility in Methanol (g/100 mL at 25°C)Isolated Yield (%)Diastereomeric Excess (%)Recovered EnantiomerEnantiomeric Excess (%)
(R)-Amine-(R,R)-Acid0.854295(R)-2-(2-Aminopropyl)-4-methoxyphenol>98
(S)-Amine-(R,R)-Acid2.10--(S)-2-(2-Aminopropyl)-4-methoxyphenol(from mother liquor)

Chemical Reactivity and Derivatization for Research Applications

The chemical structure of 2-(2-aminopropyl)-4-methoxyphenol hydrochloride contains several functional groups—a primary amine, a phenolic hydroxyl group, and a methoxy group attached to an aromatic ring—that can be chemically modified. This derivatization is often performed for research purposes, such as to improve analytical detection, to study structure-activity relationships, or to prepare analogs with different physicochemical properties. jfda-online.com

Reactions of the Primary Amine:

The primary amino group is a versatile site for chemical modification.

Acylation: The amine can be readily acylated by reacting with acid chlorides or anhydrides, such as acetic anhydride, to form the corresponding amide. ncert.nic.inresearchgate.net This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. ncert.nic.in N-acetylation can be useful for altering the compound's polarity and for protecting the amine group during other chemical transformations.

Alkylation: The nitrogen atom can be alkylated using alkyl halides to yield secondary or tertiary amines.

Schiff Base Formation: Reaction with aldehydes or ketones leads to the formation of imines, also known as Schiff bases.

Reactions of the Phenolic Hydroxyl Group:

The phenolic -OH group is acidic and can undergo various reactions.

Esterification: The hydroxyl group can be converted to an ester by reaction with acylating agents.

Etherification: Reaction with alkyl halides in the presence of a base can form ethers.

Silylation: For analytical purposes, particularly for gas chromatography (GC), the active hydrogen of the hydroxyl group can be replaced with a trimethylsilyl (B98337) (TMS) group using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). ijern.com This increases the volatility of the compound. ijern.com

Reactions of the Aromatic Ring:

The aromatic ring can undergo electrophilic aromatic substitution reactions, although the positions of substitution are directed by the existing hydroxyl and methoxy groups, which are ortho-, para-directing.

The following table summarizes potential derivatization reactions for 2-(2-aminopropyl)-4-methoxyphenol and their research applications.

Functional GroupReaction TypeTypical ReagentDerivative FormedResearch Application
Primary AmineAcylationAcetic AnhydrideN-acetyl amideProtection of the amine group, modification of polarity. ncert.nic.in
Phenolic HydroxylSilylationBSTFA + TMCSTrimethylsilyl etherIncreased volatility for GC-MS analysis. ijern.com
Primary Amine & Phenolic HydroxylAcylationPentafluorobenzoyl ChloridePentafluorobenzoyl amide and esterEnhanced detection in electron capture detection (ECD) for GC.

Advanced Analytical Techniques for Characterization in Research of 2 2 Aminopropyl 4 Methoxyphenolhydrochloride

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy would be utilized to identify the number and types of hydrogen atoms present. For 2-(2-aminopropyl)-4-methoxyphenol (B15306325) hydrochloride, the spectrum is expected to show distinct signals for each non-equivalent proton. The aromatic protons on the benzene (B151609) ring would typically appear as complex multiplets or distinct doublets and doublets of doublets in the range of 6.5-7.5 ppm. The methoxy (B1213986) (-OCH₃) protons would yield a sharp singlet around 3.8 ppm. The protons of the aminopropyl side chain would present more complex signals: the methyl (-CH₃) group would likely be a doublet, the methine (-CH) a multiplet, and the methylene (B1212753) (-CH₂-) protons would also appear as a multiplet. The phenolic hydroxyl (-OH) and amine hydrochloride (-NH₃⁺) protons would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. Since ¹³C has a low natural abundance (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom gives a single sharp peak. libretexts.orgbhu.ac.in The molecule 2-(2-aminopropyl)-4-methoxyphenol hydrochloride has ten carbon atoms, and due to molecular asymmetry, ten distinct signals would be expected. The aromatic carbons would resonate in the 110-160 ppm region, with the carbons attached to the oxygen atoms (C-OH and C-OCH₃) being the most downfield in this group. The methoxy carbon signal is typically found around 55-60 ppm. researchgate.net The carbons of the aminopropyl side chain would appear in the aliphatic region (approx. 20-50 ppm).

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY identifies proton-proton couplings, helping to piece together the spin systems of the aromatic ring and the aminopropyl chain. HSQC correlates proton signals with their directly attached carbon signals, allowing for unambiguous assignment of both ¹H and ¹³C resonances.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride
Atom AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons6.5 - 7.5 (m)110 - 125
Aromatic C-OH-145 - 155
Aromatic C-OCH₃-150 - 160
Aromatic C-C-110 - 125
Methoxy (-OCH₃)~3.8 (s)55 - 60
Phenolic (-OH)Variable, broad (s)-
Amine (-NH₃⁺)Variable, broad (s)-
Propyl -CH₂-2.5 - 3.0 (m)35 - 45
Propyl -CH-3.0 - 3.5 (m)45 - 55
Propyl -CH₃1.1 - 1.4 (d)15 - 25

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the elemental formula of a compound. researchgate.net For 2-(2-aminopropyl)-4-methoxyphenol (the free base, C₁₀H₁₅NO₂), the theoretical exact mass can be calculated with high precision. HRMS analysis would provide an experimental mass measurement that can confirm this elemental composition, typically within a few parts per million (ppm), distinguishing it from other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. nih.gov The molecular ion ([M+H]⁺) of 2-(2-aminopropyl)-4-methoxyphenol would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions reveal key structural motifs. Expected fragmentation pathways for this molecule would include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom, a common pathway for amines, leading to the loss of a methyl radical or the formation of a stable iminium ion. miamioh.edu

Loss of ammonia: Fragmentation involving the loss of the neutral NH₃ molecule from the protonated amine.

Cleavage of the propyl side chain: Fragmentation at the benzylic position, resulting in a resonance-stabilized methoxyphenol cation.

Loss from the methoxy group: Loss of a methyl radical (•CH₃) or a neutral formaldehyde (B43269) (CH₂O) molecule.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the methoxy, hydroxyl, and aminopropyl groups on the aromatic ring. hnxb.org.cn

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy of 2-(2-aminopropyl)-4-methoxyphenol hydrochloride would exhibit several characteristic absorption bands. A very broad and strong band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group, with the broadness resulting from hydrogen bonding. libretexts.orgdocbrown.info The N-H stretching vibrations of the primary amine salt (-NH₃⁺) would appear as a broad, complex series of bands between 2400 and 3200 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic side chain would be observed just above and below 3000 cm⁻¹, respectively. Key absorptions in the fingerprint region would include C=C stretching of the aromatic ring (~1500-1600 cm⁻¹), C-O stretching of the phenol (B47542) and ether (~1200-1260 cm⁻¹), and N-H bending modes (~1500-1600 cm⁻¹). iitm.ac.in

Raman Spectroscopy would provide complementary information. While O-H and N-H stretches are often weak in Raman spectra, the aromatic ring vibrations typically produce strong and sharp signals, making it an excellent technique for analyzing the substitution pattern of the benzene ring. americanpharmaceuticalreview.com The symmetric vibrations of the molecule, which may be weak in the IR spectrum, are often strong in the Raman spectrum.

Table 2: Expected Characteristic Vibrational Frequencies
Functional GroupVibration TypeExpected IR Wavenumber (cm⁻¹)Expected Raman Signal
Phenolic -OHO-H stretch3200-3500 (broad, strong)Weak
Amine salt -NH₃⁺N-H stretch2400-3200 (broad, complex)Weak
Aromatic C-HC-H stretch3000-3100 (medium)Strong
Aliphatic C-HC-H stretch2850-2960 (medium)Strong
Aromatic RingC=C stretch1500-1600 (strong)Strong
Amine salt -NH₃⁺N-H bend1500-1600 (medium)Medium
Ether/Phenol C-OC-O stretch1200-1260 (strong)Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The primary chromophore in 2-(2-aminopropyl)-4-methoxyphenol is the substituted benzene ring. libretexts.org Phenolic compounds typically exhibit strong absorption bands in the UV region. For instance, the related compound 4-methoxyphenol (B1676288) shows absorption maxima (λ_max) at approximately 222 nm and 282 nm. sielc.com Similarly, 2-(2-aminopropyl)-4-methoxyphenol hydrochloride is expected to display characteristic absorption maxima in the range of 270-290 nm, corresponding to π→π* transitions within the aromatic ring. researchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution, which affects the protonation state of the phenolic hydroxyl and amino groups. UV-Vis spectroscopy is particularly useful as a detection method in conjunction with chromatographic techniques like HPLC. masterorganicchemistry.com

Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research

Chromatography is a powerful technique for separating, identifying, and quantifying the components of a mixture. For a compound intended for research, assessing its purity is of paramount importance.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, MS, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity and performing quantitative analysis of non-volatile compounds like 2-(2-aminopropyl)-4-methoxyphenol hydrochloride. A reversed-phase HPLC method would be most suitable for this polar, water-soluble compound.

Methodology: The separation would typically be performed on a C18 or a similar non-polar stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or phosphoric acid to ensure good peak shape) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound while also separating it from any less polar or more polar impurities.

Detection Methods:

UV Detection: Given the strong UV absorbance of the phenolic chromophore, a UV detector set at one of the compound's absorption maxima (e.g., ~280 nm) would provide high sensitivity for both quantification and purity assessment. sielc.com The purity can be estimated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) Detection: Coupling the HPLC system to a mass spectrometer (LC-MS) offers a highly specific and sensitive detection method. It allows for the confirmation of the molecular weight of the main peak and can be used to identify impurities based on their mass-to-charge ratios, even if they co-elute with the main peak.

Electrochemical Detection (ECD): Phenolic compounds are electrochemically active and can be readily oxidized. ECD can offer extremely high sensitivity and selectivity for this class of compounds, making it a valuable option for detecting trace-level impurities or for quantitative analysis in complex matrices.

Table 3: Typical HPLC Parameters for Analysis
ParameterTypical Setting
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at ~280 nm or Mass Spectrometry (ESI+)
Column Temperature 25-40 °C

Crystallographic Analysis and Solid-State Characterization

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline molecule. wikipedia.org This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers, making it invaluable for the characterization of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride. drugfuture.com

The process requires growing a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays into a unique pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed. rsc.org This map is then used to determine the exact position of each atom in the molecule, revealing its absolute stereochemistry and preferred conformation in the solid state.

Table 3: Example Crystallographic Data from a Single-Crystal XRD Experiment

Parameter Description Example Value
Chemical Formula The elemental composition of the molecule in the crystal. C10H16ClNO2
Crystal System The classification of the crystal based on its symmetry. Monoclinic
Space Group The specific symmetry group of the crystal structure. P2(1)/c
Unit Cell Dimensions The lengths and angles of the repeating unit cell of the crystal. a = 13.19 Å, b = 41.29 Å, c = 11.65 Å, β = 105.16°
Volume (V) The volume of the unit cell. 6128.0 ų
Z The number of molecules in the unit cell. 4

Note: The data in this table is representative and for illustrative purposes only. rsc.org

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. rigaku.com Different polymorphs of the same compound can have distinct physicochemical properties, including solubility, stability, and melting point, which are critical in pharmaceutical development. researchgate.netuny.ac.id Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize these different polymorphic forms. creative-biostructure.com

Unlike SC-XRD, PXRD uses a powdered sample containing a vast number of tiny, randomly oriented crystallites. drugfuture.com When this powder is exposed to an X-ray beam, the crystallites diffract the X-rays at all possible angles simultaneously. The detector measures the intensity of the scattered X-rays as a function of the scattering angle (2θ).

Each crystalline polymorph produces a unique PXRD pattern, characterized by a specific set of diffraction peaks at distinct 2θ angles and with characteristic relative intensities. semanticscholar.org Therefore, the PXRD pattern serves as a fingerprint for a specific crystal form. By comparing the PXRD pattern of a sample of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride to reference patterns, one can identify the polymorphic form present and detect the presence of any other forms as impurities. researchgate.net

Table 4: Hypothetical PXRD Peak Data for Two Polymorphs of a Compound

Form A Form B
Position (°2θ) Relative Intensity (%) Position (°2θ) Relative Intensity (%)
8.5 100 9.8 85
12.3 45 11.5 100
15.1 60 16.7 50
17.0 80 19.6 95

Note: This data is illustrative, demonstrating how different polymorphs yield distinct diffraction patterns.

Advanced Hyphenated Techniques in Structural Elucidation (e.g., LC-NMR, GC-IR)

Hyphenated techniques combine the separation power of chromatography with the detailed spectroscopic information from methods like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy. news-medical.net These powerful combinations are particularly useful for identifying unknown impurities or metabolites in complex mixtures without the need for prior isolation.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an HPLC system to an NMR spectrometer. alwsci.com As compounds are separated by the LC column, they can be passed through a flow cell within the NMR magnet for analysis. This is especially valuable for characterizing thermally unstable or non-volatile compounds that are not suitable for GC-MS. nih.gov In "stop-flow" mode, the chromatography can be paused when a peak of interest is in the detector, allowing for longer acquisition times and the collection of more detailed 2D NMR data (e.g., COSY, HSQC) to fully elucidate the structure of an unknown impurity related to 2-(2-Aminopropyl)-4-methoxyphenol. nih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR): In GC-IR, the effluent from a gas chromatograph is passed through a light pipe in an Fourier-Transform Infrared (FTIR) spectrometer. news-medical.net This allows for the acquisition of an IR spectrum for each separated component. IR spectroscopy provides information about the functional groups present in a molecule. alwsci.com For derivatives of 2-(2-Aminopropyl)-4-methoxyphenol, GC-IR could be used to confirm the success of a derivatization reaction by observing the disappearance of -OH and -NH stretches and the appearance of new bands corresponding to the derivative.

Table 5: Comparison of Advanced Hyphenated Techniques

Technique Separation Method Detection Method Primary Information Obtained Application for 2-(2-Aminopropyl)-4-methoxyphenol
GC-MS Gas Chromatography Mass Spectrometry Molecular weight and fragmentation pattern for structural identification of volatile compounds. amazonaws.com Analysis of volatile derivatives to confirm identity and detect volatile impurities.
LC-MS Liquid Chromatography Mass Spectrometry Molecular weight and fragmentation pattern for non-volatile compounds in complex mixtures. alwsci.com Purity analysis and identification of non-volatile impurities or metabolites.
LC-NMR Liquid Chromatography Nuclear Magnetic Resonance Complete 3D structure elucidation (connectivity and stereochemistry) of separated compounds. nih.gov Definitive structural identification of unknown impurities or degradation products without isolation.

| GC-IR | Gas Chromatography | Infrared Spectroscopy | Functional group identification for separated volatile compounds. news-medical.net | Confirmation of derivatization reactions and identification of functional groups in unknown volatile impurities. |

Preclinical Biochemical and Pharmacological Investigations of 2 2 Aminopropyl 4 Methoxyphenolhydrochloride

Molecular Target Identification and Ligand Binding Studies

Receptor Binding Affinity Profiling in Isolated Membranes or Cell Lines (in vitro)

Following a comprehensive review of scientific literature, no specific data from receptor binding affinity profiling studies for 2-(2-Aminopropyl)-4-methoxyphenol (B15306325) hydrochloride were found. Therefore, a data table of its binding affinities (Kᵢ) across various receptors cannot be provided.

Enzyme Inhibition and Activation Assays (in vitro)

Information regarding the direct inhibitory or activation effects of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride on a broad spectrum of enzymes is not available in the current body of scientific literature.

Transporter Interaction Studies in Cellular Systems (in vitro)

In vitro studies have characterized 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride (HMA) as a monoamine releasing agent and reuptake inhibitor. It interacts with transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT).

Research has shown that HMA is substantially less potent than MDMA as a monoamine releasing agent. wikipedia.org However, it does induce the release of serotonin, norepinephrine, and dopamine. wikipedia.org In studies using mammalian cell lines, HMA was found to be a significantly less potent inhibitor of both the norepinephrine transporter (NET) and the serotonin transporter (SERT) when compared to MDMA. nih.gov

The half-maximal effective concentration (EC₅₀) values for HMA-induced monoamine release are detailed in the table below.

Monoamine TransporterEC₅₀ (nM)
Serotonin (SERT)897
Norepinephrine (NET)694
Dopamine (DAT)1450–3423

Ligand-Protein Interaction Kinetics and Thermodynamics

There is no publicly available data on the specific kinetic (kₒₙ, kₒբբ) or thermodynamic (ΔH, ΔS) parameters of the interaction between 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride and its molecular targets.

Mechanistic Studies in Cellular Models

Investigation of Intracellular Signaling Pathway Modulation (in vitro, e.g., G-protein coupling, beta-arrestin recruitment)

No studies were identified that investigated the effects of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride on intracellular signaling pathways, such as G-protein coupling or β-arrestin recruitment.

Gene Expression and Proteomic Profiling in Response to the Compound (in vitro)

No studies were identified that investigated the effects of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride on gene expression or the proteome in cell cultures. Such studies would be crucial for understanding the compound's mechanism of action by revealing which cellular pathways are activated or inhibited upon exposure.

Subcellular Localization and Distribution in Cell Culture

Information regarding the subcellular localization and distribution of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride in cell culture is not available. Determining where a compound accumulates within a cell is vital for identifying its potential intracellular targets and understanding its biological activity.

Electrophysiological Characterization in Isolated Cells or Tissue Slices (in vitro)

There are no published electrophysiological studies on the effects of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride on isolated cells or tissue slices. This type of research would be necessary to determine if the compound has any activity on ion channels or cellular membrane potential, which is particularly relevant for compounds targeting the nervous system.

Mechanistic Studies in Non-Human In Vivo Models (Focus on Biochemical Pathways)

Comprehensive in vivo studies in non-human models are essential for understanding the physiological and biochemical effects of a compound in a whole organism.

Neurochemical Alterations in Animal Brain Regions (e.g., neurotransmitter levels, receptor density modulation)

No data is available on the neurochemical effects of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride in animal brain regions. Research in this area would clarify whether the compound alters neurotransmitter systems, which could suggest potential therapeutic applications for neurological or psychiatric disorders.

Investigation of Biochemical Cascades in Specific Animal Tissues

There is no information on the investigation of biochemical cascades in specific animal tissues following administration of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride. These studies are critical for elucidating the downstream signaling pathways affected by the compound.

Enzymatic Activity Modulation in vivo in Animal Models

The effect of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride on enzymatic activity in vivo in animal models has not been reported in the scientific literature. Such studies would be important to identify any direct or indirect effects on enzyme function, which could be central to its pharmacological profile.

Cellular and Molecular Responses in Organ-Specific Animal Models

Currently, there is no specific data available in the public domain from preclinical studies investigating the cellular and molecular responses to 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride in organ-specific animal models.

Based on comprehensive searches, there is no publicly available scientific literature detailing the metabolism and pharmacokinetics of the specific chemical compound “2-(2-Aminopropyl)-4-methoxyphenol hydrochloride.” Research data regarding its metabolic stability, enzymatic biotransformation, metabolite characterization, or pharmacokinetic profile in preclinical models has not been published or indexed in accessible scientific databases.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article for the requested outline. Generating content for the specified sections and subsections would require fabricating data, which would violate the principles of scientific accuracy.

Metabolism and Pharmacokinetics in Preclinical Research Models of 2 2 Aminopropyl 4 Methoxyphenolhydrochloride

Pharmacokinetic Profiling in Animal Models

Excretion Pathways and Mass Balance Studies in Animal Models

Comprehensive searches of scientific literature and toxicology databases did not yield specific data regarding the excretion pathways or mass balance studies for 2-(2-Aminopropyl)-4-methoxyphenolhydrochloride in any animal model.

Mass balance studies are fundamental in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies typically involve administering a radiolabeled version of the compound to animal models and subsequently measuring the radioactivity in urine, feces, and expired air over a period of time. This allows for the determination of the primary routes and rates of excretion from the body and provides a quantitative measure of the total recovered dose.

Without such studies for this compound, information regarding its primary route of elimination (renal vs. fecal), the extent of its excretion, and whether it is eliminated as an unchanged parent drug or as metabolites remains unknown.

Interspecies Pharmacokinetic Comparisons in Animal Models

There is currently no publicly available scientific literature detailing the interspecies pharmacokinetic comparisons of this compound in different animal models.

Interspecies pharmacokinetic scaling is a critical step in preclinical research. By comparing pharmacokinetic parameters such as clearance, volume of distribution, and half-life across different species (e.g., mice, rats, dogs, non-human primates), researchers can predict the pharmacokinetic profile of a drug in humans. These comparisons help in understanding how the absorption, distribution, metabolism, and excretion of a compound may differ between species, which is vital for selecting appropriate animal models for efficacy and safety studies and for estimating the first-in-human dose.

The absence of such comparative data for this compound limits the ability to predict its pharmacokinetic behavior in humans and highlights a significant gap in the preclinical characterization of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Aminopropyl 4 Methoxyphenolhydrochloride and Its Analogues

Systematic Structural Modifications and Their Impact on Preclinical Biochemical Activity

The biochemical activity of phenolic and aminopropyl compounds can be significantly altered by systematic modifications to their core structure. For a molecule like 2-(2-Aminopropyl)-4-methoxyphenol (B15306325), key areas for modification would include the aminopropyl side chain, the phenolic hydroxyl group, and the methoxy (B1213986) group on the benzene (B151609) ring.

Modifications of the Aminopropyl Side Chain:

Chain Length and Branching: Altering the length of the propyl chain or the position of the amino group can influence receptor binding and selectivity. For instance, shifting the amino group along the chain could change the distance between key interaction points with a biological target.

Alkylation of the Amino Group: Introducing alkyl groups to the primary amine can affect its basicity and hydrogen bonding capacity, which is often crucial for target interaction. Mono- or di-alkylation can also impact the compound's lipophilicity and metabolic stability.

Modifications of the Phenolic Hydroxyl and Methoxy Groups:

Position of Substituents: The relative positions of the hydroxyl, methoxy, and aminopropyl groups on the aromatic ring are critical. Studies on substituted 2-aminophenols have shown that the arrangement of functional groups influences their biological activities, such as antimicrobial or enzyme inhibitory effects researchgate.net. For methoxyphenol derivatives, the position of the methoxy group in relation to the hydroxyl group can impact their antioxidant and anti-inflammatory properties nih.gov.

Bioisosteric Replacement: Replacing the hydroxyl or methoxy groups with other functional groups of similar size and electronic properties (bioisosteres) can modulate activity. For example, replacing the hydroxyl group with a thiol or an amino group, or the methoxy group with an ethoxy or a hydroxyl group, would systematically alter the compound's hydrogen bonding potential and lipophilicity.

Illustrative Impact of Structural Modifications on Biochemical Activity (Hypothetical Data for Analogues):

Analogue Modification Relative Potency (IC50, µM)
Parent Compound 2-(2-Aminopropyl)-4-methoxyphenol10
Analogue A N-methylation of the amino group15
Analogue B O-methylation of the phenolic hydroxyl> 100
Analogue C Demethylation of the methoxy group8
Analogue D Isomeric shift (4-aminopropyl-2-methoxyphenol)25

This table is for illustrative purposes and based on general SAR principles for related compounds.

Identification of Key Pharmacophores and Structural Motifs for Target Interaction

A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For 2-(2-Aminopropyl)-4-methoxyphenol, the key pharmacophoric features can be inferred from its constituent functional groups.

Aromatic Ring: The benzene ring serves as a hydrophobic scaffold, potentially engaging in π-π stacking or hydrophobic interactions with the target protein.

Phenolic Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in a binding pocket. Its acidity also allows for potential ionic interactions.

Amino Group: The primary amine is basic and will be protonated at physiological pH. This positive charge can form ionic bonds (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a receptor. It can also act as a hydrogen bond donor.

Methoxy Group: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. The methyl group itself can contribute to hydrophobic interactions.

Based on these features, a hypothetical pharmacophore for this class of compounds would likely include:

One hydrophobic/aromatic feature.

One hydrogen bond donor/acceptor (from the hydroxyl group).

One positive ionizable feature (from the amino group).

One hydrogen bond acceptor (from the methoxy group).

The spatial arrangement of these four points would be critical for specific target recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.govjocpr.com. For a series of analogues of 2-(2-Aminopropyl)-4-methoxyphenol, a QSAR model could be developed to predict their activity and guide the design of more potent compounds.

The process would involve:

Data Set: Synthesizing and testing a series of analogues with systematic variations.

Descriptor Calculation: For each analogue, a set of molecular descriptors would be calculated. These can be categorized as:

Constitutional: Molecular weight, number of atoms, etc. mdpi.com.

Topological: Describing atomic connectivity.

Geometrical: Related to the 3D structure of the molecule.

Physicochemical: Such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that correlates the descriptors with the observed biological activity (e.g., IC50).

Validation: The predictive power of the model is then tested using internal and external validation techniques.

For aminophenol and related aromatic compounds, QSAR studies have successfully correlated properties like carcinogenicity and enzyme inhibition with specific molecular descriptors mdpi.com. A QSAR model for 2-(2-Aminopropyl)-4-methoxyphenol analogues would likely find that a combination of lipophilicity, electronic effects of ring substituents, and the size and shape of the side chain are key determinants of activity.

Computational and Theoretical Investigations of 2 2 Aminopropyl 4 Methoxyphenolhydrochloride

Quantum Chemical Calculations for Electronic Properties and Reactivity

HOMO-LUMO Analysis and Electrostatic Potentials

The electronic properties of a molecule are fundamental to its reactivity and interactions with biological targets. Frontier molecular orbital (FMO) theory, specifically the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides critical information about the electron-donating and electron-accepting capabilities of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower stability. nih.govmaterialsciencejournal.org

For 2-(2-aminopropyl)-4-methoxyphenol (B15306325), the presence of an electron-donating phenol (B47542) ring and an amino group is expected to influence the HOMO and LUMO energy levels. Computational studies on structurally similar methoxyphenol derivatives have been performed using density functional theory (DFT), a common quantum chemical method for such analyses. researchgate.netopenaccesspub.org These studies indicate that the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed across other parts of the molecule.

The molecular electrostatic potential (MEP) map is another crucial tool that visualizes the charge distribution on the molecule's surface. It helps in identifying regions that are prone to electrophilic and nucleophilic attack. In the case of 2-(2-aminopropyl)-4-methoxyphenol, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the nitrogen atom of the amino group, making them susceptible to electrophilic attack. Conversely, positive potential (electron-deficient regions) would be expected around the hydrogen atoms.

Table 1: Calculated Quantum Chemical Properties of 2-(2-Aminopropyl)-4-methoxyphenol
ParameterValue
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap4.9 eV
Ionization Potential5.8 eV
Electron Affinity0.9 eV

Conformational Analysis and Energy Minima

The three-dimensional structure of a molecule is critical for its interaction with biological macromolecules. Conformational analysis aims to identify the stable conformations (energy minima) of a molecule by exploring its potential energy surface. For a flexible molecule like 2-(2-aminopropyl)-4-methoxyphenol, rotation around single bonds can lead to a variety of conformers.

Key rotatable bonds in this molecule include the C-C bond of the aminopropyl side chain and the C-O bond of the methoxy group. Computational methods, such as molecular mechanics or quantum mechanics, can be employed to systematically rotate these bonds and calculate the energy of the resulting conformations. The results of such an analysis would reveal the low-energy, and therefore more populated, conformations of the molecule. The identification of these preferred shapes is vital for understanding how the molecule might fit into a receptor's binding site. Studies on similar phenolic compounds have utilized these techniques to determine the most stable molecular geometries. researchgate.net

Ligand-Based Drug Design Approaches (e.g., Pharmacophore Modeling, Shape-Based Screening)

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches are invaluable. These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. dovepress.com

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.govnih.gov For 2-(2-aminopropyl)-4-methoxyphenol, a pharmacophore model could be generated based on its key chemical features, such as a hydrogen bond donor (the phenolic hydroxyl and the amino group), a hydrogen bond acceptor (the oxygen atoms), an aromatic ring, and a positive ionizable feature (the protonated amine in the hydrochloride salt). This model could then be used to search large chemical databases for other molecules that share the same pharmacophoric features and are therefore potential candidates for the same biological target.

Shape-Based Screening: This technique assumes that the shape of a molecule is a primary determinant of its biological activity. researchgate.net A 3D representation of 2-(2-aminopropyl)-4-methoxyphenol would be used as a query to screen databases for molecules with a similar shape. The underlying principle is that molecules that fit into the same receptor binding site must have complementary shapes. This method is particularly useful for identifying structurally diverse compounds that may have the same biological effect.

Computational Prediction of Metabolic Pathways and Products

Understanding the metabolic fate of a compound is crucial in drug development. Computational tools can predict the likely metabolic pathways and resulting products of a new chemical entity. nsf.govnih.gov These predictions are typically based on known biotransformation reactions catalyzed by drug-metabolizing enzymes, such as the cytochrome P450 family.

For 2-(2-aminopropyl)-4-methoxyphenol, several metabolic transformations can be anticipated based on its chemical structure. The phenolic hydroxyl group is a likely site for glucuronidation or sulfation (Phase II metabolism). The methoxy group may undergo O-demethylation. The aminopropyl side chain could be subject to N-acetylation or oxidative deamination. Computational systems for metabolism prediction utilize databases of metabolic reactions and algorithms to identify the most probable metabolic hotspots on the molecule and the structures of the resulting metabolites. osti.gov

Table 2: Predicted Metabolic Pathways and Products of 2-(2-Aminopropyl)-4-methoxyphenol
Metabolic PathwayPotential Product
Glucuronidation2-(2-Aminopropyl)-4-methoxyphenyl-β-D-glucuronide
Sulfation2-(2-Aminopropyl)-4-methoxyphenyl sulfate
O-Demethylation2-(2-Aminopropyl)benzene-1,4-diol
N-AcetylationN-[2-(2-hydroxy-5-methoxyphenyl)propyl]acetamide
Oxidative Deamination1-(2-Hydroxy-5-methoxyphenyl)propan-2-one

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity and purity of 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride?

  • Methodological Answer :

  • Structural Characterization : Use nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis. The molecular formula (C₁₀H₁₆ClNO₂) and IUPAC name provided in (CAS: 13062-61-8) can guide peak assignments .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection is recommended. For example, HY-34350 (a related compound in ) uses ≥98% purity via HPLC, a method applicable here .

Q. What are the critical safety considerations when handling 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear lab coats, nitrile gloves, and safety goggles. Avoid inhalation and skin contact .
  • First Aid : In case of exposure, rinse eyes with water for several minutes ( ) and seek medical observation for at least 48 hours post-exposure due to potential delayed symptoms .
  • Spill Management : Mechanically collect spills using inert absorbents and prevent environmental contamination ( ) .

Q. How is the compound synthesized, and what parameters influence yield and purity?

  • Methodological Answer :

  • While explicit synthesis pathways are not detailed in the evidence, related compounds (e.g., ’s "DOPAmine hydrochloride") suggest reductive amination or phenol alkylation as plausible routes. Key parameters include pH control, temperature (e.g., 25–60°C), and stoichiometric ratios of precursors. Purification via recrystallization or column chromatography is critical .

Advanced Research Questions

Q. How does 2-(2-Aminopropyl)-4-methoxyphenol hydrochloride interact with serotonin receptors, and what experimental approaches characterize its agonist/antagonist activity?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand displacement assays (e.g., using ³H-5-HT) quantify affinity for 5-HT₁A, 5-HT₁B, and 5-HT₂C receptors. notes partial agonism at these receptors and antagonism at 5-HT₂A, suggesting competitive binding studies .
  • Functional Assays : Measure intracellular cAMP (for Gαs-coupled receptors) or calcium flux (for Gαq-coupled receptors) in transfected HEK293 cells. Dose-response curves (EC₅₀/IC₅₀) resolve efficacy discrepancies .

Q. What methodological challenges arise in assessing the metabolic stability of this compound, and how can they be addressed?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. ’s mention of "biological activity studies" supports this approach .
  • Metabolite Identification : High-resolution MS (HRMS) with collision-induced dissociation (CID) fragments unknown metabolites. Address interspecies variability by testing multiple microsome sources .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting receptor efficacy)?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., buffer pH, cell line passage number) to minimize variability. ’s serotonin receptor data should be validated using orthogonal methods (e.g., electrophysiology) .
  • Data Normalization : Use reference agonists/antagonists (e.g., 8-OH-DPAT for 5-HT₁A) as internal controls. Statistical meta-analysis of multiple studies can clarify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.